cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1773508-16-9
VCID: VC2960500
InChI: InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
SMILES: C1C(CC1OC(F)(F)F)C(=O)O
Molecular Formula: C6H7F3O3
Molecular Weight: 184.11 g/mol

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

CAS No.: 1773508-16-9

Cat. No.: VC2960500

Molecular Formula: C6H7F3O3

Molecular Weight: 184.11 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid - 1773508-16-9

Specification

CAS No. 1773508-16-9
Molecular Formula C6H7F3O3
Molecular Weight 184.11 g/mol
IUPAC Name 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Standard InChI Key MBYACEIXYASETJ-UHFFFAOYSA-N
SMILES C1C(CC1OC(F)(F)F)C(=O)O
Canonical SMILES C1C(CC1OC(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is characterized by its four-membered cyclobutane ring with a trifluoromethoxy group and carboxylic acid moiety in a cis configuration. The compound possesses specific stereochemistry denoted by the (1s,3s) prefixes in its full IUPAC name.

Identification Parameters

The compound's fundamental identification parameters are summarized in the following table:

ParameterValue
Common Namecis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
IUPAC Name(1s,3s)-3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
CAS Registry Number1773508-16-9
Molecular FormulaC₆H₇F₃O₃
Molecular Weight184.11 g/mol
SMILES NotationO=C(O)[C@H]1CC@HOC(F)(F)F
Standard InChIInChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
InChIKeyMBYACEIXYASETJ-UHFFFAOYSA-N

The compound's identity is well-established in chemical databases and literature, with consistent registry information across multiple sources .

Structural Features

The structure of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid contains several key features that define its chemical behavior:

  • Cyclobutane Core: A four-membered carbon ring that provides conformational rigidity but also introduces ring strain, which can enhance reactivity.

  • Trifluoromethoxy Group: The OCF₃ group contributes unique electronic properties due to the strong electron-withdrawing effect of the three fluorine atoms .

  • Carboxylic Acid Function: Provides a versatile handle for further chemical modifications, such as esterification, amide formation, or reduction.

  • Stereochemistry: The cis configuration positions both functional groups on the same face of the cyclobutane ring, creating distinct spatial arrangement that impacts intermolecular interactions .

The presence of the trifluoromethoxy group is particularly significant as it introduces fluorine atoms that can profoundly affect the compound's physicochemical properties and biological interactions .

Physicochemical Properties

The incorporation of fluorine through the trifluoromethoxy group significantly influences the compound's properties, particularly its electronic distribution, lipophilicity, and metabolic stability.

Lipophilicity and Solubility

Fluorine-containing groups generally increase a compound's lipophilicity. Studies on related fluorinated cyclobutane derivatives have shown that replacing a tert-butyl group with a trifluoromethyl-cyclobutane group leads to:

  • A moderate increase in lipophilicity (LogP increase of approximately 0.4-0.5 units)

  • A slight to moderate decrease in water solubility (20-30% reduction in some cases)

These trends are relevant to understanding the behavior of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid in various solvent systems and biological environments.

Synthesis Methods

The synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid involves specialized techniques for incorporating the trifluoromethoxy group while maintaining the desired stereochemistry.

Related Synthetic Methods

The synthesis of structurally related compounds provides valuable procedural insights. For example, the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been reported through two efficient routes:

  • Conversion of cyclobutanones to CF₃ carbinols: Treatment with TMSCF₃ and a fluoride source, followed by deoxygenation with Bu₃SnH and decarboxylation .

  • Sulfonation/elimination sequence: This approach avoids the use of stoichiometric Bu₃SnH as a reductant in the deoxygenation step .

Similarly, the synthesis of trans-3-hydroxycyclobutylformic acid involves a multi-step process:

  • Reduction of 3-carbonyl-cyclobutane formate to obtain cis-3-hydroxycyclobutylformate

  • Mitsunobu reaction to obtain trans-p-nitrobenzoic acid (3-alkoxycarbonyl cyclobutyl) ester

  • Additional transformation steps to reach the final product

Applications in Chemical Research and Drug Development

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid has emerged as a valuable building block in several areas of chemical research, particularly in medicinal chemistry and drug development.

Building Block in Medicinal Chemistry

The compound serves as an important building block for medicinal chemistry applications due to several advantageous properties:

  • Conformational constraint: The cyclobutane ring provides a rigid scaffold that can help position functional groups in specific spatial orientations .

  • Unique electronic properties: The trifluoromethoxy group introduces electron-withdrawing effects that can modulate the reactivity and binding properties of derived molecules .

  • Metabolic stability: Fluorinated compounds often exhibit enhanced resistance to metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates .

Recent research has demonstrated increasing interest in fluoroalkyl-substituted cyclobutane derivatives as building blocks for medicinal chemistry, with studies evaluating their physicochemical properties (pKa, LogP, and aqueous solubility) relevant to drug discovery applications .

Isosteric Replacement in Drug Design

One particularly significant application involves using trifluoromethyl-cyclobutyl groups as isosteric replacements for tert-butyl groups in drug design . Research has shown that while this substitution:

  • Slightly increases the steric size

  • Moderately increases lipophilicity

  • Preserves the original mode of bioactivity

  • Can enhance resistance to metabolic clearance in some cases

These findings suggest that cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid could serve as a valuable starting point for developing analogs of existing drugs containing tert-butyl or similar groups.

Comparison with Structurally Related Compounds

Understanding cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid in the context of structurally related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid:

CompoundKey DifferencesStructural Impact
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidCF₃ instead of OCF₃Direct C-CF₃ bond vs. C-O-CF₃ linkage; different electronic distribution
cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acidAdditional hydroxy group with CF₃Enhanced hydrogen bonding capabilities; altered polarity
trans-3-(trifluoromethoxy)cyclobutanecarboxylic acidDifferent stereochemistryFunctional groups on opposite faces of the cyclobutane ring; different spatial arrangement
trans-3-hydroxycyclobutylformic acidDifferent functional groups and stereochemistryHydroxy group instead of trifluoromethoxy; different reactivity profile

These structural variations result in distinct physicochemical properties and potential applications for each compound.

cis vs. trans Stereochemistry Impact

The cis configuration in cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid positions both the trifluoromethoxy and carboxylic acid groups on the same face of the cyclobutane ring. This has several implications:

Chemical Reactivity and Transformations

The reactivity of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is influenced by both its carboxylic acid group and the trifluoromethoxy substituent.

Carboxylic Acid Reactions

As a carboxylic acid, the compound can undergo various transformations:

  • Esterification: Reaction with alcohols to form corresponding esters.

  • Amide formation: Coupling with amines to produce amides, potentially useful for producing drug candidates.

  • Reduction: Conversion to the corresponding alcohol using appropriate reducing agents.

  • Decarboxylation: Under certain conditions, loss of the carboxyl group can occur .

  • Salt formation: Reaction with bases to form carboxylate salts, which can modify solubility properties.

Influence of the Trifluoromethoxy Group

The trifluoromethoxy group modifies the reactivity profile of the compound in several ways:

  • Electronic effects: The electron-withdrawing nature of OCF₃ can enhance the acidity of the carboxylic acid group .

  • Steric considerations: The bulky nature of the OCF₃ group can influence the approach of reagents in certain reactions.

  • Stability: The C-OCF₃ bond typically exhibits good stability under various reaction conditions, allowing selective transformations at other positions in the molecule.

Recent Research Developments

Recent scientific literature indicates growing interest in fluorinated cyclobutane derivatives, including compounds structurally related to cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

Synthetic Advancements

Recent research has focused on developing efficient and scalable synthetic routes for fluoroalkyl-substituted cyclobutanes:

  • Procedures suitable for preparation on scales up to 50 g have been reported for related fluoroalkyl-cyclobutane compounds .

  • Novel fluorination methodologies using reagents such as sulfur tetrafluoride with cyclobutylcarboxylic acids have been developed for gram-to-multigram scale synthesis .

  • Resolution techniques for separating cis and trans isomers of fluorinated cyclobutane derivatives have been improved .

Physicochemical Property Evaluation

Comprehensive studies have evaluated the impact of fluoroalkyl substituents on various physicochemical properties:

  • Dissociation constants (pKa) measurements have quantified the effect of fluorine-containing groups on acidity .

  • Lipophilicity assessments (LogP) have demonstrated how fluoroalkyl substituents modify partition behavior .

  • Aqueous solubility determinations have provided insights into the solubility impact of different fluorinated groups .

Biological Activity Studies

Research on the biological behavior of fluorinated cyclobutane derivatives has revealed several important findings:

  • Metabolic stability evaluations have shown variable effects on clearance rates depending on specific structural features .

  • Isosteric replacement of tert-butyl groups with trifluoromethyl-cyclobutyl groups has demonstrated preserved bioactivity with potentially enhanced metabolic profiles .

  • Structure-activity relationship studies have begun to map how specific fluorinated cyclobutane structures influence biological interactions .

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